

Application Notes and Protocols for Measuring TRPML1 Channel Activity with GCaMP3

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Compound of Interest

Compound Name: TRPML modulator 1

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial non-selective cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2][3] It governs the release of ions, including calcium (Ca^{2+}), from these organelles into the cytosol, playing a vital role in cellular processes such as autophagy, membrane trafficking, and lysosomal biogenesis.[2][4][5] Dysfunctional TRPML1 is associated with lysosomal storage disorders like Mucopolysaccharidosis type IV.[1] Consequently, modulating TRPML1 activity presents a promising therapeutic strategy for various diseases.[5][6]

This document provides a detailed methodology for measuring TRPML1 channel activity using GCaMP3, a genetically encoded calcium indicator (GECI).[7][8] The protocol utilizes a GCaMP3-TRPML1 (GCaMP3-ML1) fusion protein, which tethers the Ca^{2+} sensor directly to the channel, enabling specific measurement of Ca^{2+} efflux from lysosomes upon TRPML1 activation.[7][8][9][10]

Principle of the Assay

The assay is based on the GCaMP3-ML1 fusion protein, where GCaMP3 is attached to the N-terminus of TRPML1.[7][8][9][10] This construct is expressed in cells and localizes to the lysosomal membrane.[9][10] In the basal state, with low cytosolic Ca^{2+} concentration in the immediate vicinity of the lysosome, GCaMP3 exhibits minimal fluorescence. Upon activation of

the TRPML1 channel by an agonist, Ca^{2+} is released from the lysosome, binding to the GCaMP3 moiety. This binding event induces a conformational change in GCaMP3, leading to a significant increase in its fluorescence intensity.[11][12] The change in fluorescence is directly proportional to the TRPML1-mediated Ca^{2+} release and serves as a robust readout of channel activity.[7][8]

Data Presentation

GCaMP3 Properties

Property	Value	Reference
Peak Excitation Wavelength	~480 nm	[12]
Peak Emission Wavelength	~510 nm	[12]
Ca^{2+} Affinity (Kd)	$\sim 660 \pm 19$ nM	[13][14]
Dynamic Range (Fmax/Fmin)	~12	[13][14]

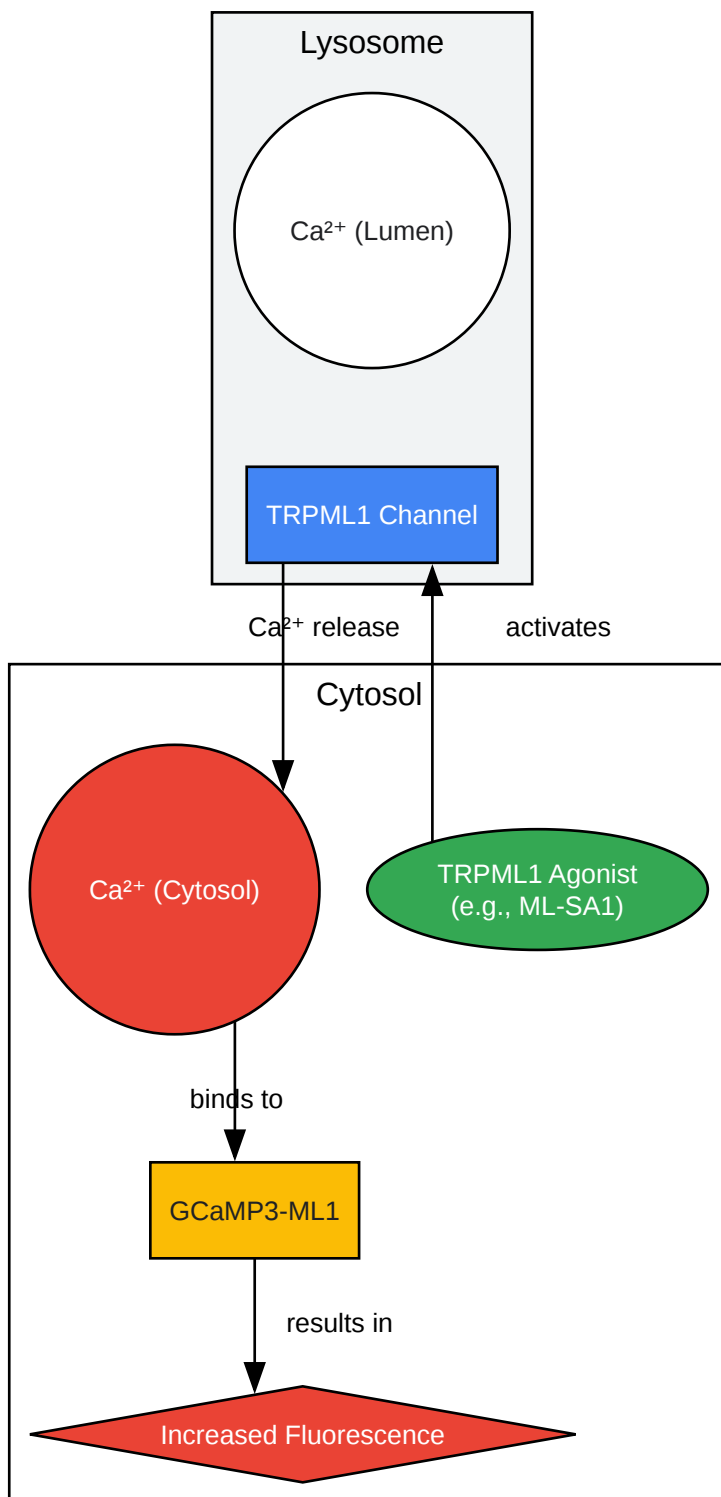
Pharmacological Agents for TRPML1 Activity Assay

Compound	Mechanism of Action	Typical Concentration	Purpose in Assay
ML-SA1	Synthetic TRPML1 agonist	10-20 μ M	To specifically activate TRPML1 channels and induce Ca^{2+} release. [4] [8] [15] [16]
Ionomycin	Calcium ionophore	1 μ M	To induce maximal Ca^{2+} release from all intracellular stores, serving as a positive control. [7] [8]
GPN (Glycyl-L-phenylalanine 2-naphthylamide)	A substrate for cathepsin C that induces osmotic lysis of lysosomes	200 μ M	To deplete lysosomal Ca^{2+} stores and confirm the lysosomal origin of the Ca^{2+} signal. [7] [8] [9] [10]
Verapamil	TRPML1 blocker	20 μ M	To inhibit TRPML1 channel activity and confirm the specificity of agonist-induced Ca^{2+} release. [8]
Thapsigargin (TG)	SERCA inhibitor that depletes ER Ca^{2+} stores	2 μ M	To differentiate between lysosomal and endoplasmic reticulum Ca^{2+} release. [9] [10]

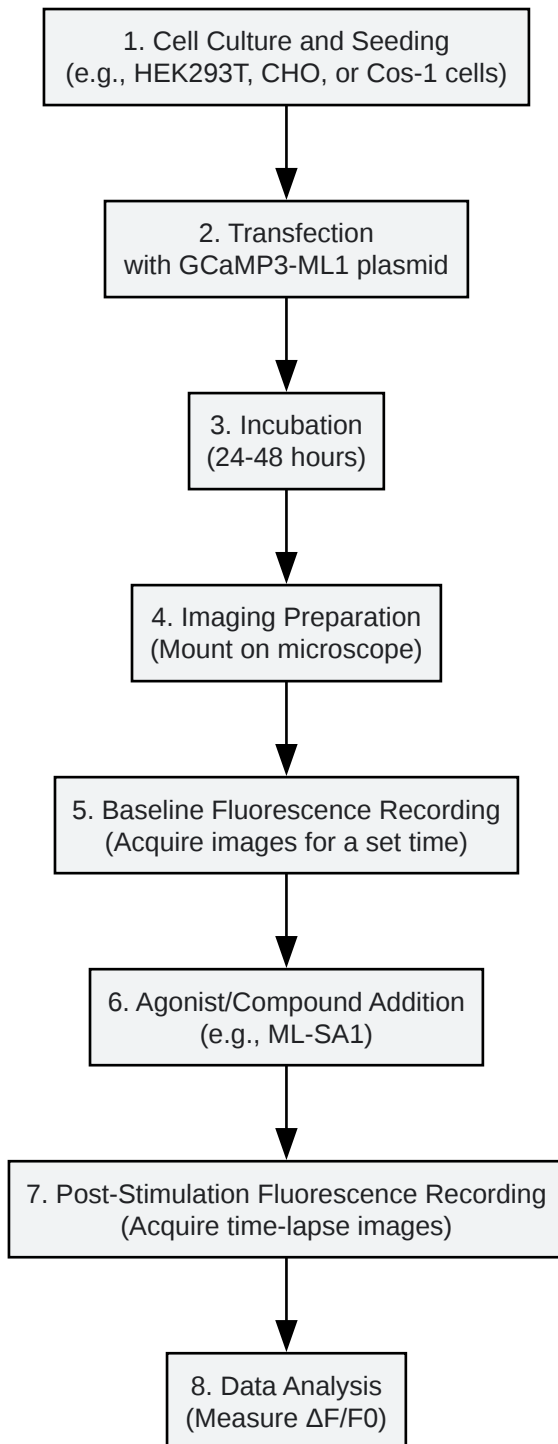
Signaling Pathway and Experimental Workflow

TRPML1 Activation and Calcium Signaling Pathway

TRPML1 Agonist Activation and Calcium Signaling Pathway



Experimental Workflow for Measuring TRPML1 Activity

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